[2-(Pentan-3-ylcarbamoyl)phenyl] acetate
Description
[2-(Pentan-3-ylcarbamoyl)phenyl] acetate is a synthetic organic compound featuring a phenyl ring substituted at the ortho position with an acetoxy group (–OAc) and a carbamoyl moiety (–CONH–) linked to a pentan-3-yl chain.
Properties
IUPAC Name |
[2-(pentan-3-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-11(5-2)15-14(17)12-8-6-7-9-13(12)18-10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYERKJSBRJJVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pentan-3-ylcarbamoyl)phenyl] acetate typically involves the esterification of 2-(Pentan-3-ylcarbamoyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Pentan-3-ylcarbamoyl)phenyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-(Pentan-3-ylcarbamoyl)phenol and acetic acid.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones or other oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
Hydrolysis: 2-(Pentan-3-ylcarbamoyl)phenol and acetic acid.
Oxidation: Various oxidized phenyl derivatives.
Substitution: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
[2-(Pentan-3-ylcarbamoyl)phenyl] acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Pentan-3-ylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Structural Comparisons
The table below highlights key structural and functional differences between [2-(Pentan-3-ylcarbamoyl)phenyl] acetate and related compounds:
Key Differences and Implications
Carbamoyl vs. Ester/Keto-Ester Moieties
- This makes it less prone to hydrolysis than para-cresyl phenyl acetate, which contains a labile acetate ester .
- Keto-Esters : Ethyl and methyl 2-phenylacetoacetate feature α-keto esters, which are highly reactive in Claisen or aldol condensations. These groups make them valuable as precursors in illicit drug synthesis (e.g., phenylacetone for amphetamines) . In contrast, the carbamoyl group in the target compound may limit such reactivity, favoring instead receptor-targeted interactions.
Alkyl Chain Effects
- This property aligns with trends in prodrug design .
Aromatic Substitution Patterns
- Para-cresyl phenyl acetate’s para-methylphenol group contributes to its floral aroma, making it ideal for perfumery. The ortho-substituted carbamoyl group in the target compound, however, likely disrupts such sensory properties, directing it toward non-aromatic applications .
Pharmaceutical Potential
While direct studies on this compound are lacking, its carbamoyl group is structurally analogous to enzyme-targeting moieties in FDA-approved drugs (e.g., protease inhibitors). The compound’s stability and hydrogen-bonding capacity suggest utility in slow-release formulations or as a kinase inhibitor scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
